

Physical and chemical properties of Methyl 3-cyano-1H-indole-7-carboxylate

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Compound of Interest

Compound Name: Methyl 3-cyano-1H-indole-7-carboxylate

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An In-depth Technical Guide to Methyl 3-cyano-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Methyl 3-cyano-1H-indole-7-carboxylate**. It includes key data, detailed experimental protocols, and workflow visualizations to support its application in research and development.

Compound Identification and Physical Properties

Methyl 3-cyano-1H-indole-7-carboxylate is an indole derivative featuring both a nitrile and a methyl ester functional group.^[1] These groups provide versatile handles for chemical modification, making it a valuable building block in medicinal and organic chemistry.^[1] It serves as a key intermediate in the synthesis of more complex, biologically active molecules and is a direct precursor to 3-cyano-1H-indole-7-carboxylic acid.^[1]

General Information

Identifier	Value
IUPAC Name	methyl 3-cyano-1H-indole-7-carboxylate[1]
CAS Number	443144-24-9[1][2]
Molecular Formula	C ₁₁ H ₈ N ₂ O ₂ [1][2]
Molecular Weight	200.19 g/mol [1]
InChI Key	GXGCVEVNRZWNRA-UHFFFAOYSA-N[1]
Physical Form	White to yellow solid[3]
Purity	Typically >95-98%[1]

Physicochemical Data

The following table summarizes key experimental and predicted physicochemical properties.

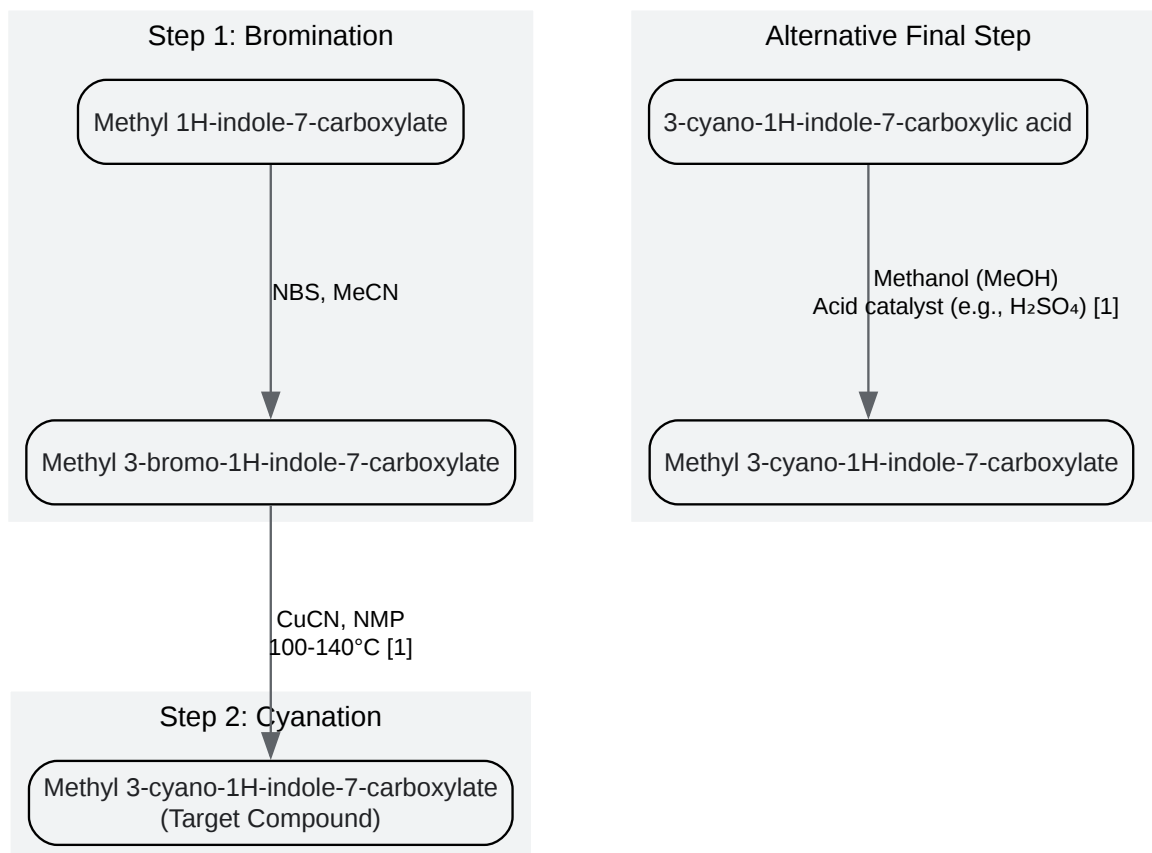
Property	Value	Notes
Density	~1.33 g/cm ³ [1][2]	Experimental
Boiling Point	413.5 ± 25.0 °C[3]	Predicted
Melting Point	208–259 °C	This is a literature range for related indole carboxylates, not the specific compound.[1]
pKa	13.02 ± 0.30[3]	Predicted
Storage	Room Temperature, Sealed in Dry Environment[1][3]	-

Chemical Synthesis and Characterization

The synthesis of **Methyl 3-cyano-1H-indole-7-carboxylate** typically involves a multi-step process, starting from a simpler indole precursor, followed by characterization using standard analytical techniques.

Synthetic Pathway Visualization

The following diagram illustrates a common synthetic route to the target compound.



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Caption: A potential synthetic pathway for **Methyl 3-cyano-1H-indole-7-carboxylate**.

Experimental Protocols

Protocol 2.2.1: Synthesis via Esterification of 3-cyano-1H-indole-7-carboxylic acid

This protocol is a representative procedure based on standard esterification methods mentioned in the literature.[1]

- **Reaction Setup:** To a flame-dried round-bottom flask, add 3-cyano-1H-indole-7-carboxylic acid (1.0 eq).
- **Reagent Addition:** Add anhydrous methanol (20-30 mL per gram of starting material) to the flask. Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H_2SO_4) or thionyl chloride (SOCl_2) (0.1-0.2 eq).
- **Reaction:** Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate (NaHCO_3).
- **Extraction:** Extract the aqueous layer with ethyl acetate (3x volume of aqueous layer).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the final product.

Protocol 2.2.2: Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

- **Nuclear Magnetic Resonance (NMR):**
 - Dissolve a sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Acquire ^1H and ^{13}C NMR spectra. Expected ^1H signals include a singlet for the methyl ester protons (~3.9 ppm).^[1] Expected ^{13}C signals include a peak for the cyano carbon (~115 ppm).^[1]
- **Infrared (IR) Spectroscopy:**
 - Acquire an IR spectrum of the solid sample using an ATR-FTIR spectrometer.
 - Confirm the presence of a strong $\text{C}\equiv\text{N}$ stretch around 2200 cm^{-1} and a strong ester $\text{C}=\text{O}$ stretch around 1700 cm^{-1} .^[1]

- Mass Spectrometry (MS):
 - Analyze the sample using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to assess purity and confirm the molecular weight.
 - The expected $[M+H]^+$ ion should be observed at m/z 215.[\[1\]](#)

Expected Spectral Data

Technique	Functional Group	Expected Chemical Shift / Wavenumber
^1H NMR	Ester Methyl ($-\text{OCH}_3$)	~ 3.9 ppm (singlet) [1]
Aromatic/Indole Protons	7.0 - 8.5 ppm (multiplets)	
Indole N-H	Broad singlet, variable shift	
^{13}C NMR	Cyano Carbon ($-\text{C}\equiv\text{N}$)	~ 115 ppm [1]
Ester Carbonyl ($-\text{C}=\text{O}$)	~ 160 - 170 ppm	
Aromatic/Indole Carbons	100 - 140 ppm	
IR	Cyano Stretch ($-\text{C}\equiv\text{N}$)	~ 2200 cm^{-1} [1]
Ester $\text{C}=\text{O}$ Stretch	~ 1700 cm^{-1} [1]	
MS (ESI+)	Molecular Ion	m/z 215 ($[M+H]^+$) [1]

Reactivity and Biological Significance

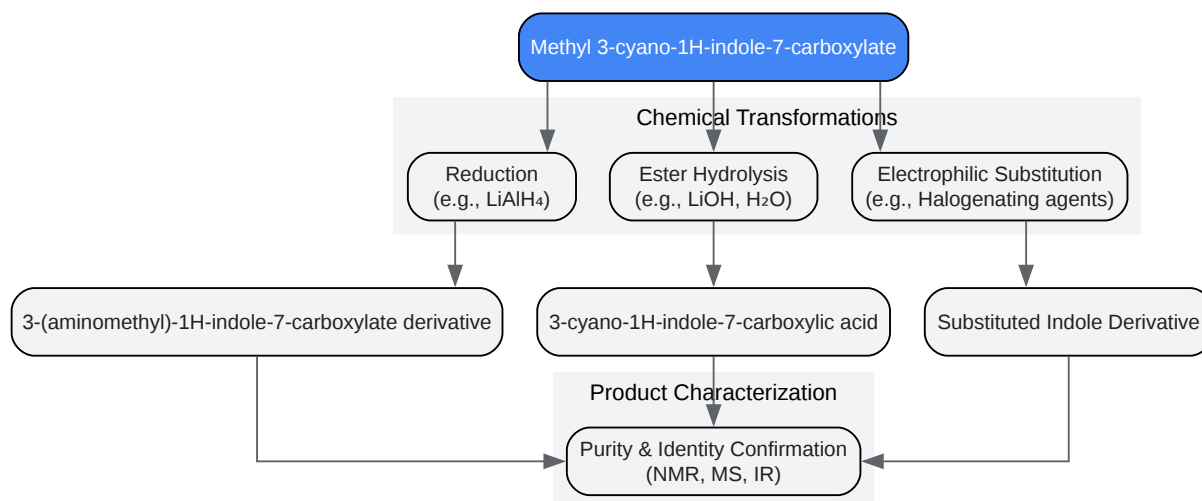
Chemical Reactivity

The presence of the nitrile and ester groups on the indole scaffold allows for a range of chemical transformations.[\[1\]](#)

- Reduction: The cyano group can be reduced to a primary amine, providing a key linkage point for further derivatization.[\[1\]](#)
- Oxidation: The indole ring can be oxidized to form corresponding oxo derivatives.[\[1\]](#)
- Substitution: The indole ring is susceptible to electrophilic substitution at various positions.[\[1\]](#)

- Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be used in amide coupling reactions.

Workflow for Chemical Reactions and Analysis



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Caption: General workflow for chemical modification and analysis of the title compound.

Potential Biological Activity

Indole-based compounds are widely recognized for their diverse biological activities. While specific research on **Methyl 3-cyano-1H-indole-7-carboxylate** is limited, derivatives of the indole core are known to interact with various biological targets.^[1] Literature suggests that this class of compounds may be explored for:

- Anticancer Activity: By potentially inducing apoptosis in cancer cells.^[1]
- Antiviral Properties: By potentially interfering with viral replication.^[1]
- Anti-inflammatory Effects: By modulating inflammatory signaling pathways.^[1]

It is important to note that these are general activities associated with the broader class of indole derivatives, and specific studies are required to validate these effects for **Methyl 3-cyano-1H-indole-7-carboxylate**. The compound's primary role is as a versatile chemical building block for synthesizing more complex molecules for drug discovery pipelines.[1]

Safety and Handling

- Hazard: May cause skin, eye, and respiratory irritation.[1] Harmful if swallowed.[3]
- Handling: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
- Usage: This compound is intended for research use only (RUO) and is not for human or veterinary use.[1]

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References

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